5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Description
5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C23H18BrN5O3 and its molecular weight is 492.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 491.05930 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AKOS021630592, also known as F3382-3989, is a short interfering RNA (siRNA) agent . It targets all hepatitis B virus (HBV) RNAs, reducing all HBV proteins . This includes the hepatitis B surface antigen (HBsAg), hepatitis B e antigen (HBeAg), hepatitis B core-related antigen (HBcrAg), and HBV RNA . These are all standard markers of HBV infection or replication .
Mode of Action
The compound works by degrading all viral RNA and stifling the production of all HBV RNA transcripts, such as HBsAg . It does this by targeting both the S gene and the X gene of HBV . Lowering HBsAg concentrations should restore the immune response in people with chronic HBV infection .
Biochemical Pathways
The compound affects the biochemical pathways of HBV. By targeting and degrading all viral RNA, it disrupts the normal replication and protein synthesis processes of the virus . This leads to a reduction in the levels of HBV markers, indicating a decrease in the ongoing HBV infection or replication .
Pharmacokinetics
It’s important to note that the compound is part of a phase 2b trial , which suggests that it has passed initial safety and dosage testing
Result of Action
The result of the action of AKOS021630592 is a sustained decline in four standard markers of HBV infection: HBsAg, HBeAg, HBcrAg, and HBV RNA . This indicates a reduction in the ongoing HBV infection or replication . The treatment lowers levels of HBV markers, suggesting a decrease in the severity of the infection .
Action Environment
The action environment of AKOS021630592 is within the human body, specifically targeting cells infected with HBV . Environmental factors that could influence the compound’s action, efficacy, and stability include the individual’s overall health, the presence of other medications, and the stage of the HBV infection.
Properties
IUPAC Name |
5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O3/c1-2-31-18-9-5-15(6-10-18)19-13-20-23(30)28(11-12-29(20)26-19)14-21-25-22(27-32-21)16-3-7-17(24)8-4-16/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOATUSFFUWMFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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